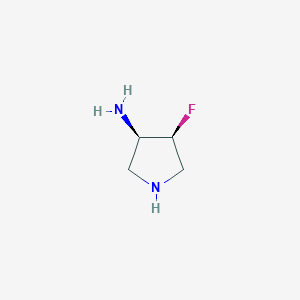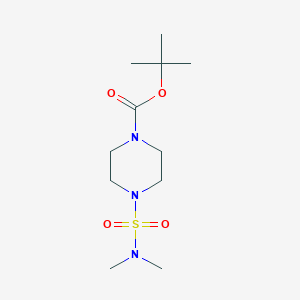
(2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid is a chemical compound with the molecular formula C4H11N3O·C2HF3O2. It is a nitrosoamine derivative, which is a class of compounds known for their diverse applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid typically involves the reaction of ethylamine with nitrous acid, followed by the addition of trifluoroacetic acid. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over reaction parameters. The use of automated systems to monitor and adjust temperature, pressure, and pH is common to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amines .
Scientific Research Applications
(2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and its effects on cellular processes.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid involves its interaction with molecular targets and pathways within biological systems. It may act by modifying proteins, nucleic acids, or other biomolecules, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid: Similar in structure but with a methyl group instead of an ethyl group.
(2-Aminoethyl)(ethyl)nitrosoamine: Lacks the trifluoroacetic acid component.
Uniqueness
(2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid is unique due to the presence of both the nitrosoamine and trifluoroacetic acid components, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C6H12F3N3O3 |
|---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-ethylnitrous amide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H11N3O.C2HF3O2/c1-2-7(6-8)4-3-5;3-2(4,5)1(6)7/h2-5H2,1H3;(H,6,7) |
InChI Key |
JFGSDUNMNUCNJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN)N=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B13492740.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)


![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)
![{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol](/img/structure/B13492784.png)
![5-[(3-Amino-2,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492785.png)





![Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13492818.png)
